6-(2-Propargyloxyphenyl)hexanoic acid is a chemical compound with the molecular formula and a unique structure that features a propargyloxyphenyl group attached to a hexanoic acid backbone. This compound is primarily recognized for its role as a selective inhibitor of cytochrome P450 epoxygenases, which are enzymes involved in the metabolism of fatty acids and the synthesis of bioactive lipids. The compound has garnered interest in pharmacological research due to its potential therapeutic applications.
6-(2-Propargyloxyphenyl)hexanoic acid is commercially available from chemical suppliers such as Sigma-Aldrich, where it is offered in solid form with a purity of at least 98% . Its classification falls under organic compounds, specifically as a fatty acid derivative with implications in biochemical research.
The synthesis of 6-(2-propargyloxyphenyl)hexanoic acid typically involves the alkylation of phenolic compounds followed by carboxylic acid formation. One common method is:
Technical details such as reaction conditions (temperature, solvent, and catalyst) are crucial for optimizing yield and purity.
The molecular structure of 6-(2-propargyloxyphenyl)hexanoic acid can be represented as follows:
The compound's structure can be visualized using molecular modeling software or obtained from databases such as PubChem, which provides detailed structural information and chemical properties .
6-(2-Propargyloxyphenyl)hexanoic acid participates in various biochemical reactions, particularly those involving cytochrome P450 enzymes. As an inhibitor, it affects the metabolism of arachidonic acid derivatives, leading to altered production of epoxyeicosatrienoic acids (EETs).
The compound's inhibitory action on cytochrome P450 enzymes can be quantified using enzyme kinetics studies, where its effect on substrate conversion rates is measured. This helps elucidate its mechanism of action in biological systems.
The mechanism by which 6-(2-propargyloxyphenyl)hexanoic acid exerts its effects involves:
Studies indicate that this inhibition can lead to significant changes in cellular signaling pathways associated with cardiovascular health .
Relevant analyses often include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
6-(2-Propargyloxyphenyl)hexanoic acid has significant applications in:
6-(2-Propargyloxyphenyl)hexanoic acid (abbreviated as PPOH) is a mechanism-based inhibitor that selectively targets cytochrome P450 (CYP)-mediated metabolism of arachidonic acid (AA). Its primary action involves irreversible inhibition of the epoxygenase pathway, which converts AA to vasoactive epoxyeicosatrienoic acids (EETs) such as 11,12-EET and 14,15-EET. PPOH contains a propargyl ether moiety that undergoes catalytic activation by CYP enzymes, forming reactive intermediates that covalently bind to the heme or apoprotein of CYP isoforms. This suicide inactivation disrupts the catalytic cycle of epoxygenases, specifically blocking the insertion of oxygen at epoxide-forming positions within AA [2] [3].
Functional studies using human recombinant CYP2C9 and CYP2J2 (major epoxygenases) confirm that PPOH suppresses microsomal EET production in a concentration-dependent manner. High-performance liquid chromatography (HPLC) analyses demonstrate a 50–80% reduction in EET formation in renal and vascular microsomes exposed to PPOH (IC₅₀ = 5–10 μM). Crucially, PPOH does not affect cyclooxygenase or lipoxygenase pathways, preserving prostaglandin and leukotriene synthesis [2].
Table 1: Inhibitory Effects of PPOH on CYP Isozymes
CYP Isozyme | Primary Function | IC₅₀ (μM) | Reduction in Activity |
---|---|---|---|
CYP4A2 | ω-Hydroxylase | 50 | 20–30% |
CYP4A3 | ω-Hydroxylase | 45 | 25–35% |
CYP2C9 | Epoxygenase | 8 | 70–80% |
CYP2J2 | Epoxygenase | 5 | 75–85% |
CYP4A1 | ω-Hydroxylase | >100 | <10% |
PPOH exhibits distinct selectivity between CYP subfamilies, with greatest potency against CYP2C and CYP2J epoxygenases. Kinetic analyses reveal its inhibitory efficiency (kᵢₙₐcₜ/Kᵢ) is 5–10-fold higher for CYP2C9 (kᵢₙₐcₜ/Kᵢ = 0.18 min⁻¹μM⁻¹) than for ω-hydroxylases like CYP4A2 (kᵢₙₐcₜ/Kᵢ = 0.03 min⁻¹μM⁻¹). Structural determinants driving this selectivity include:
Notably, PPOH discriminates among closely related CYP4A isoforms: it moderately inhibits CYP4A2 and CYP4A3 (IC₅₀ 45–50 μM) but negligibly affects CYP4A1 or CYP4A8. This divergence arises from sequence variations in substrate recognition sites (SRS-1 and SRS-4), where CYP4A2/3 possess smaller hydrophobic residues accommodating PPOH’s phenyl ring [2] [4].
By inactivating key epoxygenases, PPOH profoundly reduces EET biosynthesis in physiological systems:
PPOH’s action is functionally distinct from non-selective CYP inhibitors (e.g., clotrimazole). It does not alter EET degradation by soluble epoxide hydrolase (sEH) or EET membrane incorporation, confirming its exclusive suppression of de novo synthesis [3].
PPOH’s most mechanistically significant feature is its ability to dissect AA metabolic branches:
This dichotomy is leveraged to investigate AA metabolism in vascular biology. For example, PPOH pretreatment in coronary vessels:
Table 2: Functional Consequences of PPOH on AA Metabolism
Metabolic Pathway | Key Metabolite | Effect of PPOH | Functional Outcome |
---|---|---|---|
Epoxygenation | 11,12-EET, 14,15-EET | Strong inhibition (70–85%) | Loss of EDHF-mediated vasodilation |
ω-Hydroxylation | 20-HETE | Weak inhibition (15–25%) | Preserved vasoconstriction |
Sequential ω-hydroxylation of EETs | ω-OH-EETs | Partial inhibition (30–40%) | Reduced PPARα activation |
The selective sparing of ω-hydroxylases enables PPOH’s use in defining CYP interactions. In renal microsomes, PPOH amplifies 20-HETE accumulation by blocking competing epoxygenation, demonstrating substrate shunting between pathways [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7